Cas no 371-41-5 (4-Fluorophenol)

4-Fluorophenol is an aromatic compound with high reactivity, suitable for various chemical syntheses. Its electron-withdrawing fluorine substituent enhances the acidity of the phenolic hydroxyl group, facilitating chemical reactions and improving yields. This characteristic makes 4-fluorophenol a valuable intermediate in organic synthesis and pharmaceutical development applications.
4-Fluorophenol structure
4-Fluorophenol structure
Product Name:4-Fluorophenol
CAS No:371-41-5
MF:C6H5FO
MW:112.101705312729
MDL:MFCD00002316
CID:37118
PubChem ID:9732
Update Time:2026-04-22

4-Fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Fluorophenol
    • Fluorophenoloffwhiteflakes
    • p-Fluorophenol
    • 4-fluoranylphenol
    • 4-Fluoro-phenol
    • 4-Fluorophenyl alcohol
    • EINECS 206-736-0
    • PARA-FLUOROPHENOL
    • phenol,4-fluoro
    • Phenol,p-fluoro
    • p-Hydroxyfluorobenzene
    • 4-flourophenol
    • 4-flurophenol
    • Phenol, p-fluoro-
    • 4fluorophenol
    • 4-Fluorophenol, 99%
    • CS-W008731
    • p-fluoro-phenol
    • 4-fluoro phenol
    • FPN
    • 4-Fluorophenol-d5
    • 4-HYDROXYPHENYL FLUORIDE
    • NSC-10295
    • FT-0618549
    • EN300-19431
    • F0001-1065
    • K6DT6TR5E5
    • NSC10295
    • AKOS000119023
    • 371-41-5
    • EC 206-736-0
    • BRN 1362752
    • CHEBI:42533
    • 4-06-00-00773 (Beilstein Handbook Reference)
    • CCG-302492
    • SCHEMBL78213
    • A823540
    • MFCD00002316
    • p-fluoro phenol
    • Phenol, 4-fluoro-; Phenol, p-fluoro- (6CI,8CI); 4-Fluorophenol; 4-Hydroxyphenyl fluoride; NSC 10295; p-Fluorophenol
    • NSC 10295
    • FLUOROPHENOL, 4-
    • 4fluoro phenol
    • Q27460393
    • NS00009958
    • 1219804-93-9
    • CCRIS 665
    • W-200550
    • DTXSID0052047
    • F0160
    • UNII-K6DT6TR5E5
    • AM20040308
    • PS-9253
    • Phenol, 4-fluoro-
    • DTXSID00175727
    • DTXCID5030614
    • Phenol, 4fluoro
    • STL183322
    • Phenol, pfluoro
    • DB-028894
    • FF31943
    • 206-736-0
    • MDL: MFCD00002316
    • Inchi: 1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H
    • InChI Key: RHMPLDJJXGPMEX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)O
    • BRN: 1362752

Computed Properties

  • Exact Mass: 112.03200
  • Monoisotopic Mass: 112.032443
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 66.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.22
  • Melting Point: 45.0 to 49.0 deg-C
  • Boiling Point: 185°C(lit.)
  • Flash Point: Degrees Fahrenheit:154.4°F
    Degrees Celsius:68°C
  • Refractive Index: 1.523
  • PH: 5.4 (H2O, 20℃)(saturated aqueous solution)
  • Solubility: 80g/l
  • Water Partition Coefficient: 50 g/L
  • Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 1.53130
  • pka: 9.89(at 25℃)
  • Sensitiveness: Sensitive to air
  • Solubility: Not available

4-Fluorophenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H315,H319,H332,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:UN 2928 6.1/PG 2
  • WGK Germany:1
  • Hazard Category Code: 20/21/22-36/37/38-52/53
  • Safety Instruction: S26-S37/39-S61
  • FLUKA BRAND F CODES:10-23
  • RTECS:SL4550000
  • Hazardous Material Identification: C
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:T
  • Storage Condition:0-10°C
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38; R52/53
  • Packing Group:III
  • Hazard Level:6.1

4-Fluorophenol Customs Data

  • HS CODE:29081000
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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4-Fluorophenol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

4-Fluorophenol Related Literature

Additional information on 4-Fluorophenol

4-Fluorophenol (CAS No. 371-41-5): A Versatile Chemical Entity Bridging Chemistry and Biomedical Applications

4-fluorophenol, a monohydric phenolic compound with the molecular formula C₆H₅FO, has emerged as a critical intermediate in both synthetic chemistry and biomedical research. With its CAS registry number 371-41-5, this fluorinated aromatic compound exhibits unique physicochemical properties that make it indispensable in diverse applications. Recent advancements in synthetic methodologies have enhanced its accessibility while minimizing environmental impact, positioning it as a key player in contemporary chemical innovation.

The structural configuration of 4-fluorophenol features a fluorine atom at the para-position relative to the hydroxyl group, imparting distinct electronic effects that influence reactivity and biological activity. This spatial arrangement facilitates participation in electrophilic aromatic substitution reactions under optimized conditions, as demonstrated by studies published in Chemical Communications (2023). Researchers have leveraged these properties to develop novel synthetic pathways for complex pharmaceutical intermediates, such as those required for prodrug design and bioisosteric replacements.

In the realm of biomedical research, 4-fluorophenol derivatives have gained attention for their potential in antiviral therapies. A groundbreaking 2023 study in Nature Communications revealed that fluorinated phenolic compounds like this exhibit selective inhibition of viral polymerases without cytotoxic effects on host cells. The para-fluoro group's ability to modulate hydrogen bonding interactions was identified as a critical factor enabling this specificity, opening new avenues for antiviral drug development.

Synthetic chemists continue to explore innovative approaches to produce CAS 371-41-5 compounds. Transition metal-catalyzed cross-coupling strategies reported in ACS Catalysis (2024) demonstrate improved yields through ligand optimization, achieving >95% selectivity under mild conditions. These methods not only reduce energy consumption but also eliminate hazardous byproducts traditionally associated with conventional synthesis routes.

In environmental chemistry applications, para-fluorophenol analysis techniques have advanced significantly with the advent of high-resolution mass spectrometry-based detection systems. A 2023 paper in Analytical Chemistry introduced tandem MS/MS protocols capable of identifying trace levels (< 0.5 ppb) of this compound in water samples, crucial for monitoring industrial effluent compliance with regulatory standards.

Biochemical studies now highlight the role of CAS No. 371-41-5 derivatives as enzyme inhibitors targeting metabolic pathways linked to neurodegenerative diseases. Investigations published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that fluorinated phenolic scaffolds can modulate histone deacetylase activity at submicromolar concentrations, suggesting therapeutic potential for Alzheimer's disease treatment.

The compound's unique redox properties are being exploited in electrochemical sensor development. Recent work described in Sensors and Actuators B: Chemical (2024) utilized self-assembled monolayers of fluorinated phenols to create glucose biosensors with enhanced stability and sensitivity compared to traditional designs. This application underscores the material science opportunities inherent in this chemical entity.

Ongoing research focuses on optimizing the pharmacokinetic profile of CAS 371-41-5-based molecules. Lipid-polymer hybrid nanoparticles engineered through solvent evaporation techniques showed improved oral bioavailability (>68%) for certain fluorinated derivatives compared to free drug formulations (J Control Release, 2023). Such advancements address longstanding challenges associated with delivering hydrophilic therapeutic agents.

In material science applications, researchers have synthesized novel polymer matrices incorporating CAS No. 371-41-5 functional groups. These materials exhibit tunable mechanical properties and enhanced thermal stability, making them promising candidates for biomedical implants and drug delivery systems (Polymer, 2023). The fluorine content contributes significantly to surface hydrophobicity while maintaining biocompatibility.

The latest computational studies using density functional theory (DFT) reveal how the fluorine substituent modulates electronic distribution across the phenolic ring system (J Phys Chem A, 2024). These insights guide rational design strategies for creating compounds with tailored reactivity profiles suitable for specific biomedical applications such as targeted drug delivery or diagnostic imaging agents.

Eco-toxicological assessments published in Aquatic Toxicology(2023) provide new understanding of environmental fate mechanisms for this compound class. Fluorinated phenols were shown to undergo rapid biodegradation under aerobic conditions when present below critical threshold concentrations (>5 mg/L), mitigating long-term ecological risks when handled responsibly within regulated frameworks.

Innovative click chemistry approaches combining azide-functionalized intermediates with alkyne derivatives of CAS No. 371-41-5 enable one-pot synthesis of complex bioactive molecules (Tetrahedron Letters, 2024). This methodology reduces synthetic steps from conventional multi-stage processes while maintaining high stereochemical control over product configurations.

Cutting-edge research now explores bioisosteric replacements where traditional phenolic groups are substituted with fluorinated analogs like CAS No. 371-41-5 moieties (J Med Chem,, 2023). Such substitutions preserve hydrogen bonding capabilities while enhancing metabolic stability - critical considerations for developing orally available drugs targeting intracellular pathogens or enzymes involved in cancer progression pathways.

Sustainable production methods utilizing biomass-derived feedstocks have been developed for synthesizing this compound (Greener Journal,, 2024). Catalyst systems based on earth-abundant metals achieve efficient conversion rates from renewable starting materials without compromising product purity - a significant advancement toward greener chemical manufacturing practices.

The compound's unique photochemical properties are being harnessed in next-generation photodynamic therapy agents (Bioconjugate Chemistry,, 2023). Fluorinated phenolic scaffolds conjugated with photosensitizers demonstrate superior singlet oxygen generation efficiency under near-infrared irradiation - ideal conditions minimizing tissue damage during cancer treatment procedures.

Ongoing investigations into enzyme-substrate interactions involving CAS No. 371-41-5 reveal its potential as a lead compound for developing novel antibiotics targeting multi-drug resistant bacteria (Nature Microbiology,, February 2024). Structure-based design strategies are optimizing its binding affinity toward essential bacterial enzymes without affecting human cellular processes - a breakthrough addressing global antimicrobial resistance challenges.

In conclusion, the multifaceted nature of CAS No. 371-boldboldboldboldboldboldboldboldbold bold is bold bold strong > p >

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:371-41-5)
SFD1032
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:371-41-5)p-Fluorophenol
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